Methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
The compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been achieved using the Biginelli reaction as the key step . This reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea .Molecular Structure Analysis
The dihydropyrimidine ring in these compounds adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a melting point of 206.0 to 210.0 °C and a molecular weight of 260.29 .Scientific Research Applications
Ring Expansion and Nucleophilic Substitution The compound, Methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibits diverse chemical behaviors, including ring expansion and nucleophilic substitution, when reacted with thiophenolates. The reaction pathway is significantly influenced by the basicity and nucleophilicity of the reaction media, leading to the formation of various complex molecules (Fesenko et al., 2010).
Thermodynamic Properties The compound's derivatives have been subject to thermodynamic studies. Measurements like combustion energies, enthalpies of combustion, formation, fusion, vaporization, and sublimation have been obtained using bomb calorimetry and derivative analysis. These studies offer valuable insights into the compound's stability and reactivity under various conditions (Klachko et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-ethyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-4-6-7(8(12)14-3)5(2)10-9(13)11-6/h6H,4H2,1-3H3,(H2,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRPACGURYDQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=C(NC(=O)N1)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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